molecular formula C27H32N2O4 B11190858 11-(3,4-dimethoxyphenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3,4-dimethoxyphenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11190858
M. Wt: 448.6 g/mol
InChI Key: OJTUKUXDZSBQNV-UHFFFAOYSA-N
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Description

11-(3,4-dimethoxyphenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepine family This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, an isobutyryl group, and a hexahydro-dibenzo-diazepinone core

Preparation Methods

The synthesis of 11-(3,4-dimethoxyphenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various synthetic routes. One notable method involves the microwave-assisted synthesis catalyzed by silica-supported fluoroboric acid. This method has been shown to produce the compound in good yield and with high purity . The reaction conditions typically involve the use of dimethoxyphenyl derivatives and appropriate reagents under controlled microwave irradiation.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethoxyphenyl group, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism by which 11-(3,4-dimethoxyphenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exerts its effects is primarily through its interaction with the central nervous system. It binds to the benzodiazepine binding site on GABA A receptors, enhancing the inhibitory effects of GABA and leading to anxiolytic and sedative effects. This interaction modulates the activity of neurotransmitters such as gamma-aminobutyric acid (GABA), dopamine, serotonin, and norepinephrine .

Comparison with Similar Compounds

Similar compounds to 11-(3,4-dimethoxyphenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include other derivatives of the dibenzo[b,e][1,4]diazepine family. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and pharmacological properties. Examples include:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C27H32N2O4

Molecular Weight

448.6 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-9,9-dimethyl-5-(2-methylpropanoyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H32N2O4/c1-16(2)26(31)29-20-10-8-7-9-18(20)28-19-14-27(3,4)15-21(30)24(19)25(29)17-11-12-22(32-5)23(13-17)33-6/h7-13,16,25,28H,14-15H2,1-6H3

InChI Key

OJTUKUXDZSBQNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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